3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiourea with acetone to form an intermediate, which is then reacted with 3-nitrobenzoyl bromide to introduce the nitrophenyl group. The final step involves the coupling of this intermediate with pyridin-3-ylmethylamine under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: Known for its photophysical properties and used in the development of phosphorescent materials.
3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole: Exhibits enhanced thermal stability and photoluminescence quantum yield.
Uniqueness
3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and potential biological activities. This makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c1-12-17(18(25)21-10-13-4-3-7-20-9-13)28-19-22-16(11-23(12)19)14-5-2-6-15(8-14)24(26)27/h2-9,11H,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZCZWJRTWKDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.